![molecular formula C8H5ClN2O B2356066 6-Chloro-4-cinnolinol CAS No. 876-89-1](/img/structure/B2356066.png)
6-Chloro-4-cinnolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-cinnolinol is a chemical compound with the molecular formula C8H5ClN2O . It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of 6-Chloro-4-cinnolinol or similar compounds involves several steps including bromination, oxidation, ammoniation, and cyclization . The total yield can reach up to 50.61% .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-cinnolinol consists of a benzene ring connected to a pyridine ring . The InChI code for this compound is 1S/C8H5ClN2O/c9-4-1-2-6-5 (3-4)7 (13)8 (10)12-11-6/h1-3H, (H,11,13) .Scientific Research Applications
Antibacterial Activity
6-Chloro-4-cinnolinol derivatives have shown promising results in the field of antibacterial activity. For example, the synthesis of fluorocinnoline and aminopyrimidine derivatives demonstrated significant antimicrobial activity, including action against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Patel et al., 2008). Additionally, other studies on cinnoline derivatives have reported potent antibacterial and anti-fungal activities, particularly when chloro substituted (Pankaj et al., 2014); (Pankaj et al., 2015).
Anticancer Activity
Cinnoline derivatives, including those related to 6-Chloro-4-cinnolinol, have been explored for their anticancer properties. A method for preparing intermediates for anthrapyridazones, which are being investigated as anticancer agents, demonstrates the potential of cinnoline compounds in this area (Cybulski et al., 2017). Moreover, studies have identified compounds with excellent antiproliferative activity against cancer cell lines, highlighting the potential of cinnoline derivatives in cancer therapy (Li et al., 2013).
Chemical Synthesis and Drug Design
6-Chloro-4-cinnolinol and its derivatives have been utilized in chemical synthesis and drug design. Efficient synthetic strategies have been developed for creating polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides, which are important for the development of new drugs (Ma et al., 2014). Additionally, the synthesis of diazino-fused tricyclic systems, including cinnoline derivatives, is essential for exploring new pharmaceutical compounds (Tapolcsányi et al., 2002).
Fluorogenic and Fluorochromic Properties
Cinnoline derivatives are being explored for their fluorogenic and fluorochromic properties. The development of a fluorogenic probe based on 4-azido-6-(4-cyanophenyl)cinnoline showcases the potential of these compounds in analytical and biological applications, especially in aqueous mediums (Danilkina et al., 2021).
Safety and Hazards
properties
IUPAC Name |
6-chloro-1H-cinnolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBXYKGJHADSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-cinnolinol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.